Cas no 1480968-35-1 (3-cyclopropyl-N-(propan-2-yl)-1,2,4-thiadiazol-5-amine)

3-cyclopropyl-N-(propan-2-yl)-1,2,4-thiadiazol-5-amine structure
1480968-35-1 structure
商品名:3-cyclopropyl-N-(propan-2-yl)-1,2,4-thiadiazol-5-amine
CAS番号:1480968-35-1
MF:C8H13N3S
メガワット:183.273919820786
CID:5577027

3-cyclopropyl-N-(propan-2-yl)-1,2,4-thiadiazol-5-amine 化学的及び物理的性質

名前と識別子

    • 1,2,4-Thiadiazol-5-amine, 3-cyclopropyl-N-(1-methylethyl)-
    • 3-cyclopropyl-n-(propan-2-yl)-1,2,4-thiadiazol-5-amine
    • 3-cyclopropyl-N-(propan-2-yl)-1,2,4-thiadiazol-5-amine
    • インチ: 1S/C8H13N3S/c1-5(2)9-8-10-7(11-12-8)6-3-4-6/h5-6H,3-4H2,1-2H3,(H,9,10,11)
    • InChIKey: MLMFRJZAHAPIPR-UHFFFAOYSA-N
    • ほほえんだ: S1C(NC(C)C)=NC(C2CC2)=N1

じっけんとくせい

  • 密度みつど: 1.253±0.06 g/cm3(Predicted)
  • ふってん: 292.0±23.0 °C(Predicted)
  • 酸性度係数(pKa): 3.41±0.50(Predicted)

3-cyclopropyl-N-(propan-2-yl)-1,2,4-thiadiazol-5-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F8883-9226-0.25g
3-cyclopropyl-N-(propan-2-yl)-1,2,4-thiadiazol-5-amine
1480968-35-1 95%+
0.25g
$486.0 2023-09-05
Life Chemicals
F8883-9226-5g
3-cyclopropyl-N-(propan-2-yl)-1,2,4-thiadiazol-5-amine
1480968-35-1 95%+
5g
$1617.0 2023-09-05
TRC
C230756-500mg
3-cyclopropyl-n-(propan-2-yl)-1,2,4-thiadiazol-5-amine
1480968-35-1
500mg
$ 500.00 2022-04-01
Life Chemicals
F8883-9226-0.5g
3-cyclopropyl-N-(propan-2-yl)-1,2,4-thiadiazol-5-amine
1480968-35-1 95%+
0.5g
$512.0 2023-09-05
Life Chemicals
F8883-9226-10g
3-cyclopropyl-N-(propan-2-yl)-1,2,4-thiadiazol-5-amine
1480968-35-1 95%+
10g
$2264.0 2023-09-05
TRC
C230756-100mg
3-cyclopropyl-n-(propan-2-yl)-1,2,4-thiadiazol-5-amine
1480968-35-1
100mg
$ 135.00 2022-04-01
Life Chemicals
F8883-9226-2.5g
3-cyclopropyl-N-(propan-2-yl)-1,2,4-thiadiazol-5-amine
1480968-35-1 95%+
2.5g
$1078.0 2023-09-05
Life Chemicals
F8883-9226-1g
3-cyclopropyl-N-(propan-2-yl)-1,2,4-thiadiazol-5-amine
1480968-35-1 95%+
1g
$539.0 2023-09-05
TRC
C230756-1g
3-cyclopropyl-n-(propan-2-yl)-1,2,4-thiadiazol-5-amine
1480968-35-1
1g
$ 775.00 2022-04-01

3-cyclopropyl-N-(propan-2-yl)-1,2,4-thiadiazol-5-amine 関連文献

3-cyclopropyl-N-(propan-2-yl)-1,2,4-thiadiazol-5-amineに関する追加情報

Professional Introduction to Compound with CAS No. 1480968-35-1 and Product Name: 3-cyclopropyl-N-(propan-2-yl)-1,2,4-thiadiazol-5-amine

The compound with the CAS number 1480968-35-1 and the product name 3-cyclopropyl-N-(propan-2-yl)-1,2,4-thiadiazol-5-amine represents a significant advancement in the field of pharmaceutical chemistry. This heterocyclic compound belongs to the thiadiazole class, a structural motif renowned for its diverse biological activities and pharmacological potential. The presence of a cyclopropyl group and a propan-2-yl substituent in the molecular framework imparts unique electronic and steric properties, making it a promising candidate for further investigation in medicinal chemistry.

Thiadiazoles are a class of heterocyclic compounds characterized by a sulfur atom linked to two adjacent nitrogen atoms within a six-membered ring. These compounds have garnered considerable attention due to their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, antiviral, and anticancer properties. Among the various derivatives, 3-cyclopropyl-N-(propan-2-yl)-1,2,4-thiadiazol-5-amine has been identified as a particularly intriguing molecule due to its structural complexity and potential therapeutic applications.

Recent research in the field of medicinal chemistry has highlighted the importance of optimizing molecular structure to enhance biological activity. The cyclopropyl group in 3-cyclopropyl-N-(propan-2-yl)-1,2,4-thiadiazol-5-amine is known to influence both the electronic properties and steric environment of the molecule. This substitution can lead to improved binding affinity to biological targets, which is crucial for developing effective pharmaceutical agents. The propan-2-yl moiety further contributes to the molecule's solubility and metabolic stability, making it a favorable candidate for drug development.

One of the most promising areas of research involving thiadiazole derivatives is their application in oncology. Studies have demonstrated that certain thiadiazoles exhibit potent inhibitory effects on various kinases and enzymes involved in cancer cell proliferation and survival. For instance, modifications at the 5-amino position of the thiadiazole ring have been shown to enhance antitumor activity by interfering with critical signaling pathways such as MAPK and PI3K/Akt. The compound 3-cyclopropyl-N-(propan-2-yl)-1,2,4-thiadiazol-5-amine is being investigated for its potential to disrupt these pathways, thereby inhibiting tumor growth and metastasis.

Another significant area of interest is the antimicrobial activity of thiadiazole derivatives. With the rise of antibiotic-resistant bacteria, there is an urgent need for novel antimicrobial agents. Preliminary studies on 3-cyclopropyl-N-(propan-2-yl)-1,2,4-thiadiazol-5-amine have shown promising results against Gram-positive and Gram-negative bacteria. The thiadiazole core is believed to interfere with bacterial cell wall synthesis or DNA replication, leading to microbial death. This makes it a valuable candidate for developing new antibiotics or alternative treatments against multidrug-resistant pathogens.

The synthesis of 3-cyclopropyl-N-(propan-2-yl)-1,2,4-thiadiazol-5-amine involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include condensation reactions between appropriate precursors under controlled conditions. Advances in catalytic methods have enabled more efficient and environmentally friendly synthesis of thiadiazole derivatives. For example, transition metal-catalyzed cross-coupling reactions have been employed to introduce complex substituents into the molecular framework with high precision.

In conclusion, 3-cyclopropyl-N-(propan-2-yl)-1,2,4-thiadiazol-5-amine (CAS No. 1480968-35-1) represents a significant advancement in pharmaceutical chemistry with potential applications in oncology and antimicrobial therapy. Its unique structural features make it a promising candidate for further investigation in drug discovery efforts. As research continues to uncover new biological activities and synthetic methodologies for thiadiazole derivatives, compounds like this one are poised to play a crucial role in addressing unmet medical needs.

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